(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine
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Overview
Description
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine is a synthetic organic compound characterized by a benzofuran ring substituted with a fluorine atom at the 7th position and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Amination: The amine group at the 3rd position can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can modify the amine group, leading to secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Hydroxylated benzofuran derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Benzofuran derivatives with various functional groups replacing the fluorine atom.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its amine group can interact with biological targets, potentially leading to therapeutic effects.
Biochemical Research: It can be used as a probe to study enzyme mechanisms or receptor interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the fluorine atom can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a chlorine atom instead of fluorine.
(3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a bromine atom instead of fluorine.
(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
(3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMQTQTLUJTIX-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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